1-(Propan-2-yl)-2-azaspiro[3.4]octane
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Overview
Description
1-(Propan-2-yl)-2-azaspiro[34]octane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a cyclohexane ring and a piperidine ring
Scientific Research Applications
1-(Propan-2-yl)-2-azaspiro[3.4]octane has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
Without specific information on the biological activity of “1-(Propan-2-yl)-2-azaspiro[3.4]octane”, it’s difficult to predict its mechanism of action. If it’s biologically active, the mechanism could involve interactions with biological macromolecules, possibly influenced by the nitrogen atom in the ring .
Safety and Hazards
Future Directions
The future research directions for “1-(Propan-2-yl)-2-azaspiro[3.4]octane” would depend on its potential applications. If it shows promising biological activity, it could be studied further as a potential pharmaceutical compound. Alternatively, if it has interesting chemical reactivity, it could be explored in the context of synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Propan-2-yl)-2-azaspiro[3.4]octane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable cyclohexanone derivative with an amine under acidic or basic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the propan-2-yl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Propan-2-yl)-2-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the spirocyclic structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Comparison with Similar Compounds
2,6-Diazaspiro[3.4]octane: Another spirocyclic compound with similar structural features but different substituents.
Spirocyclic Oxindoles: Compounds with a spiro junction between an oxindole and another ring, used in medicinal chemistry.
Uniqueness: 1-(Propan-2-yl)-2-azaspiro[3.4]octane is unique due to its specific spirocyclic structure and the presence of the propan-2-yl group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-propan-2-yl-2-azaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-8(2)9-10(7-11-9)5-3-4-6-10/h8-9,11H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTAWPYPYZTWSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CCCC2)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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